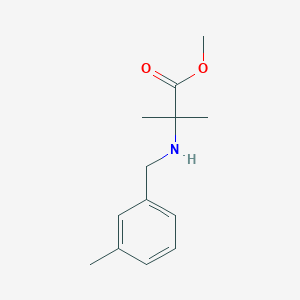

Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate

Description

Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate is a branched ester derivative featuring a tertiary amino group substituted with a 3-methylbenzyl moiety. Its molecular formula is C₁₃H₁₉NO₂, with a calculated molecular weight of 221.29 g/mol. The 3-methylbenzyl group may enhance lipophilicity, influencing bioavailability, while the methyl ester contributes to metabolic stability .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

methyl 2-methyl-2-[(3-methylphenyl)methylamino]propanoate |

InChI |

InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-13(2,3)12(15)16-4/h5-8,14H,9H2,1-4H3 |

InChI Key |

MZZVGZDGVYUXLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CNC(C)(C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 2-methyl-2-((3-methylbenzyl)amino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate, the following structurally related compounds are analyzed:

Structural Analogues and Substituent Effects

Methyl (2R,3R)-3-(((benzyloxy)carbonyl)amino)-2-(4-bromobenzyl)-2-fluoro-3-phenylpropanoate () Molecular Formula: C₂₅H₂₃BrFNO₄ Molecular Weight: 500.35 g/mol Key Features: Incorporates a 4-bromobenzyl group, fluorine atom, and benzyloxycarbonyl (Cbz) protecting group. Comparison: The bromine and fluorine substituents significantly increase molecular weight and polarity compared to the target compound. These halogens may enhance electrophilic reactivity, making it suitable for crystallography studies or as a halogenated intermediate in drug synthesis .

Diethyl 2-(benzyl(methyl)amino)propanedioate () Key Features: Diethyl ester and benzyl(methyl)amino group. Comparison: The diethyl ester increases steric hindrance and lipophilicity compared to the methyl ester in the target compound. This structural difference could lead to slower hydrolysis rates in vivo, affecting pharmacokinetics .

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazole-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate () Key Features: Pyridinyl and benzimidazole moieties. The target compound lacks such aromatic diversity, limiting its utility in high-affinity drug design .

Functional Group and Reactivity Comparisons

- Amino Group Reactivity: The tertiary amine in this compound is less nucleophilic than primary or secondary amines in analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). This reduces its utility in metal-catalyzed C–H functionalization but improves stability under acidic conditions .

- Ester Hydrolysis: Compared to Methyl 2-benzoylamino-3-oxobutanoate (), the target compound’s branched alkyl chain may slow enzymatic or chemical hydrolysis, extending its half-life in biological systems .

Data Tables

Table 1: Molecular Properties of Selected Analogues

Biological Activity

Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Structure and Formula

- Molecular Formula : C14H21N

- Molecular Weight : 219.33 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C(=O)OC)C(NC1=CC=CC=C1C)C

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available amino acids and methyl esters.

- Reagents : Common reagents include coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine).

- Reaction Conditions : The reaction is usually conducted under mild conditions, often in a solvent like dichloromethane.

Biological Activity

This compound exhibits several notable biological activities:

Antinociceptive Effects

Research indicates that this compound may possess antinociceptive properties, making it a candidate for pain management therapies. In animal models, it has been shown to reduce pain responses without significant side effects on motor coordination .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. It has been tested against both Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Receptor Interaction : The compound may interact with specific receptors involved in pain modulation and inflammation.

- Enzyme Inhibition : It could inhibit enzymes related to the synthesis of inflammatory mediators.

Case Study 1: Antinociceptive Properties

In a study published in the Journal of Medicinal Chemistry, this compound was evaluated for its antinociceptive effects in rodent models. The results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as a therapeutic agent for neuropathic pain .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the bacterial strain tested .

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.